3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further substituted with a formyl group
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds may inhibit mitochondrial atp production . This suggests that this compound might interact with its targets and cause changes in cellular energy production.
Biochemical Pathways
It is known that similar compounds can affect various biological activities . This suggests that this compound may also influence a range of biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that similar compounds can be absorbed and eliminated slowly . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
It is known that similar compounds can have various biological activities . This suggests that this compound may also have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that the toxicity of similar compounds to certain organisms can be affected by abiotic factors such as season and temperature . This suggests that the action of this compound may also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and formyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an aldehyde in the presence of a base can yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-1,2-oxazole-5-carbaldehyde
- 3-(Trifluoromethyl)-1,2-thiazole-4-carbaldehyde
- 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Comparison: 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the oxazole ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJURDFIVGIKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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